molecular formula C10H17BrFNO2 B8222341 tert-Butyl(2R,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate

tert-Butyl(2R,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B8222341
M. Wt: 282.15 g/mol
InChI Key: JYLQTSMQJJFJIY-HTQZYQBOSA-N
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Description

tert-Butyl(2R,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, a bromomethyl group, and a fluorine atom attached to a pyrrolidine ring. It is often used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

The synthesis of tert-Butyl(2R,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate typically involves several steps. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.

    Introduction of Bromomethyl Group: The bromomethyl group is introduced through a bromination reaction using reagents such as N-bromosuccinimide (NBS).

    Introduction of Fluorine Atom: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate (Boc2O) under basic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

tert-Butyl(2R,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new carbon-nitrogen or carbon-sulfur bonds.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to introduce additional functional groups.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific nucleophile or reagent used .

Scientific Research Applications

tert-Butyl(2R,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of tert-Butyl(2R,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can act as an electrophile, while the fluorine atom can influence the electronic properties of the molecule. These properties make the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

tert-Butyl(2R,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate can be compared with other similar compounds such as:

    tert-Butyl(2R,4R)-2-(chloromethyl)-4-fluoropyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    tert-Butyl(2R,4R)-2-(bromomethyl)-4-chloropyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs .

Properties

IUPAC Name

tert-butyl (2R,4R)-2-(bromomethyl)-4-fluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrFNO2/c1-10(2,3)15-9(14)13-6-7(12)4-8(13)5-11/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLQTSMQJJFJIY-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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